![molecular formula C5H6BF3N2O2 B3238740 Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- CAS No. 1416786-60-1](/img/structure/B3238740.png)
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-
Descripción general
Descripción
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, is a specialized boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications. This particular compound features a trifluoroethyl group and a pyrazolyl ring, which can enhance its reactivity and specificity in certain reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert it to boranes.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrazoles.
Aplicaciones Científicas De Investigación
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of enzyme inhibitors and as a tool for studying protein interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, potentially inhibiting their activity or altering their function. The trifluoroethyl group can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2,2-trifluoroethyl) borate: Another boronic acid derivative with similar reactivity but different structural features.
Phenylboronic acid: A simpler boronic acid used in similar applications but with different reactivity profiles.
4-Boronophenylalanine: A boronic acid-containing amino acid used in biological studies.
Uniqueness
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, is unique due to its trifluoroethyl group, which enhances its reactivity and specificity in certain reactions. This makes it particularly valuable in applications requiring high selectivity and efficiency .
Propiedades
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BF3N2O2/c7-5(8,9)3-11-2-4(1-10-11)6(12)13/h1-2,12-13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDBEYOBWQKKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-[(acetyloxy)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3238673.png)
![5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole](/img/structure/B3238682.png)
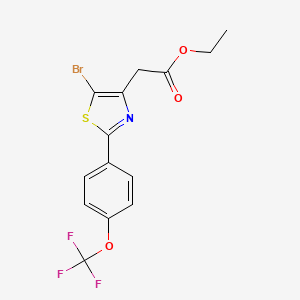
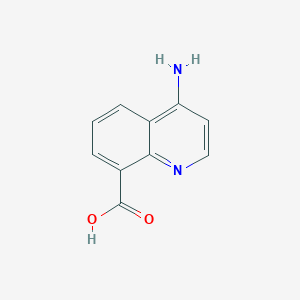

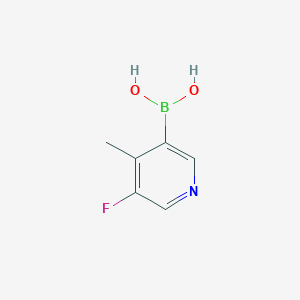
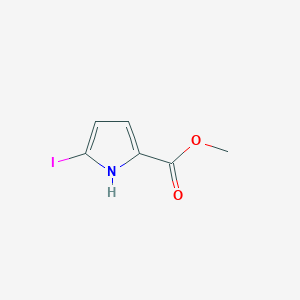
![Imidazo[1,2-c]pyrimidine, 5,8-dichloro-](/img/structure/B3238734.png)
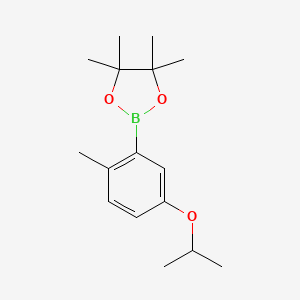
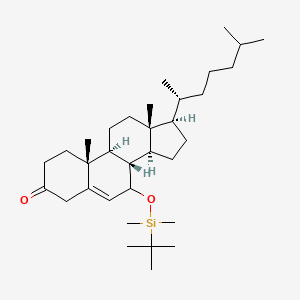

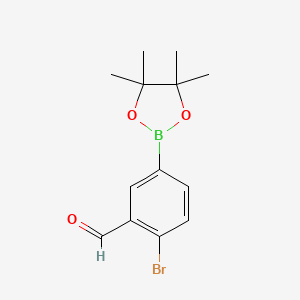
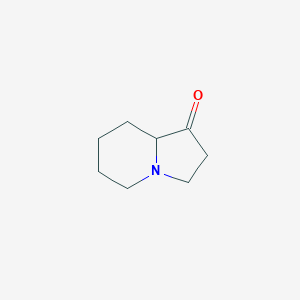
![2-[1-(3-methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-amine](/img/structure/B3238770.png)
